molecular formula C10H18O2 B1217407 Sobrerol CAS No. 498-71-5

Sobrerol

Numéro de catalogue: B1217407
Numéro CAS: 498-71-5
Poids moléculaire: 170.25 g/mol
Clé InChI: OMDMTHRBGUBUCO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Le sobrérol est un composé monoterpénique connu pour ses propriétés mucolytiques, ce qui signifie qu’il contribue à décomposer le mucus, le rendant plus facile à expulser des voies respiratoires. Il a été découvert par Ascanio Sobrero comme un produit d’oxydation des terpènes . Le sobrérol est utilisé depuis plus de 50 ans dans diverses formulations pour traiter les affections respiratoires caractérisées par une production excessive de mucus .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le sobrérol peut être synthétisé par l’oxydation de terpènes, en particulier le pinène. Le procédé implique l’hydratation de l’oxyde d’α-pinène en présence de dioxyde de carbone . Cette réaction produit du sobrérol ainsi que d’autres isomères possibles tels que la carvone .

Méthodes de production industrielle : Dans les milieux industriels, le sobrérol est produit par oxydation du pinène, qui est dérivé de l’huile de térébenthine. La réaction est généralement réalisée dans des conditions contrôlées pour garantir la formation sélective du sobrérol .

Analyse Des Réactions Chimiques

Types de réactions : Le sobrérol subit diverses réactions chimiques, notamment l’oxydation, la réduction et la substitution.

Réactifs et conditions courants :

    Oxydation : Le sobrérol peut être oxydé à l’aide de réactifs tels que le permanganate de potassium ou le trioxyde de chrome.

    Réduction : Il peut être réduit en utilisant de l’hydrogène en présence d’un catalyseur tel que le palladium sur carbone.

    Substitution : Le sobrérol peut subir des réactions de substitution avec des halogènes ou d’autres électrophiles dans des conditions appropriées.

Principaux produits formés :

4. Applications de la recherche scientifique

Le sobrérol a une large gamme d’applications dans la recherche scientifique :

Applications De Recherche Scientifique

Management of Acute Respiratory Infections (ARIs)

Sobrerol is particularly effective in managing acute upper respiratory infections (AURI). A retrospective study involving ten primary care physicians assessed the efficacy of this compound in different administration methods (oral, nebulized, and combined) among patients with AURIs. The findings indicated that patients receiving combined therapy reported significantly reduced symptoms, such as cough and nasal congestion, compared to those receiving standard treatments alone .

Key Findings:

  • Combined Therapy: Patients using both oral and nebulized this compound experienced a more rapid resolution of symptoms at day 7 (OR 4.47 for cough and OR 3.16 for nasal symptoms) compared to other treatment modalities .
  • Safety Profile: The study noted that this compound has been prescribed safely for extended periods without severe adverse reactions, although recent guidelines recommend limiting treatment duration to three days due to potential neurological side effects in select patients .

Chronic Respiratory Conditions

This compound has also shown promise in managing chronic respiratory conditions characterized by mucus hypersecretion. Literature reviews indicate that this compound can improve mucociliary clearance and reduce mucus viscosity, which are critical factors in alleviating symptoms associated with chronic respiratory tract infections (RTIs) .

Clinical Studies:
A summary of notable studies is presented in the table below:

Authors (Year)Study DesignDisease TypePatient Age RangePrimary OutcomesTreatment DetailsResults
Milvio et al. (1981)RCTAcute and chronic infections12–74 yearsLung function improvementOral this compound (260 mg) + carbocysteineSignificant improvement across outcomes
Seidita et al. (1984)RCTAcute respiratory infections3–12 yearsClinical signs reductionOral this compound (100 mg × 3/day)Reduced mucus viscosity significantly

Mécanisme D'action

Le sobrérol exerce ses effets mucolytiques en brisant les liaisons disulfure des glycoprotéines du mucus, réduisant ainsi la viscosité du mucus. Cette action améliore la clairance mucociliaire, ce qui facilite l’expulsion du mucus des voies respiratoires . En outre, le sobrérol possède des propriétés antioxydantes et peut augmenter la production d’immunoglobuline A sécrétoire (sIgA), qui joue un rôle dans la défense immunitaire .

Composés similaires :

Unicité du sobrérol : La combinaison unique de propriétés mucolytiques et antioxydantes du sobrérol, ainsi que sa capacité à améliorer la clairance mucociliaire, le distinguent des autres composés similaires. Sa longue histoire d’utilisation et son efficacité prouvée dans le traitement des affections respiratoires mettent en évidence son importance .

Comparaison Avec Des Composés Similaires

Uniqueness of this compound: this compound’s unique combination of mucolytic and antioxidant properties, along with its ability to enhance mucociliary clearance, sets it apart from other similar compounds. Its long history of use and proven efficacy in treating respiratory conditions further highlight its significance .

Activité Biologique

Sobrerol, a monoterpene compound (5-hydroxy-α, α, 4-trimethyl-3-cyclohexene-1-methanol), has been recognized for its biological activities, particularly in the management of respiratory conditions characterized by mucus hypersecretion. This article provides a detailed overview of this compound's biological activity, including its mechanisms, clinical efficacy, and safety profiles based on diverse sources.

This compound exhibits multiple mechanisms that contribute to its therapeutic effects:

  • Mucolytic Activity : this compound fluidifies mucus, thereby reducing its viscosity and facilitating mucociliary clearance. This is particularly beneficial in conditions like bronchitis and other respiratory tract infections (RTIs) where mucus accumulation is prevalent .
  • Antioxidant Properties : The compound demonstrates significant radical scavenging activity, which may help mitigate oxidative stress associated with inflammatory responses in respiratory diseases .
  • Immune Modulation : this compound has been shown to potentially enhance the production of secretory immunoglobulin A (IgA), which plays a crucial role in mucosal immunity .

Clinical Efficacy

Numerous studies have evaluated the efficacy of this compound in various clinical settings. Below is a summary table of key research findings:

Authors, Year (Ref)Study DesignDiseasePatients Number (Age)Primary OutcomesTreatments (Dosage and Duration)Results
Milvio et al., 1981RCTAcute and chronic infections50/50 (12–74 years)Lung function ExpectorateOral this compound (260 mg) + carbocysteine (375 mg) × 4/day Placebo 14–21 daysActive treatment significantly improved all outcomes
Seidita et al., 1984RCTAcute respiratory infections20/20 (3–12 years)Clinical signs Expectorate Biological dataOral this compound (100 mg × 3/day) vs. N-Acetylcysteine (100 mg × 3/day) One weekThis compound significantly reduced mucus viscosity
Miraglia del Giudice et al., 1990RCTPertussis15/15 (10 months-12 years)Clinical signs Lung functionClofedanol + oral this compound (6 mg/kg/d) Placebo 15 daysActive treatment improved parameters more quickly
Bellussi et al., 1998OpenSecretory otitis media30 (5-10 years)Nasal obstruction, earache, deafnessNebulized this compound (40 mg/d) for 10 daysSignificant reduction of all outcomes

Safety Profile

This compound has been on the market for over 50 years and is generally considered safe. Regulatory agencies have recommended limiting treatment duration to three days due to concerns over prolonged use without sufficient evidence of benefit beyond this period . Adverse effects are minimal but may include gastrointestinal disturbances or allergic reactions in sensitive individuals.

Case Studies

Several case studies highlight the effectiveness of this compound in pediatric populations:

  • Pediatric Respiratory Infections : A study involving children aged 3-12 years demonstrated that this compound significantly improved clinical signs and reduced mucus viscosity compared to standard treatments like N-Acetylcysteine .
  • Secretory Otitis Media : In a controlled trial with children suffering from secretory otitis media, this compound showed a marked improvement in symptoms such as nasal obstruction and earache, indicating its potential utility beyond respiratory conditions .

Propriétés

IUPAC Name

5-(2-hydroxypropan-2-yl)-2-methylcyclohex-2-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O2/c1-7-4-5-8(6-9(7)11)10(2,3)12/h4,8-9,11-12H,5-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMDMTHRBGUBUCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC(CC1O)C(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90871701
Record name 5-Hydroxy-alpha,alpha,4-trimethylcyclohex-3-ene-1-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90871701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

498-71-5, 42370-41-2
Record name Sobrerol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=498-71-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sobrerol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000498715
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Hydroxy-alpha,alpha,4-trimethylcyclohex-3-ene-1-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90871701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-5-hydroxy-α,α,4-trimethylcyclohex-3-ene-1-methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.050.692
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5-hydroxy-α,α,4-trimethylcyclohex-3-ene-1-methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.154
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sobrerol
Reactant of Route 2
Reactant of Route 2
Sobrerol
Reactant of Route 3
Sobrerol
Reactant of Route 4
Reactant of Route 4
Sobrerol
Reactant of Route 5
Sobrerol
Reactant of Route 6
Sobrerol

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.